Barrierless Excited-State Dynamics vs. Acetylene Analogs
The buta-1,3-diynyl core of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate belongs to the class of 1,4-diphenylbuta-1,3-diynes (DPB), which exhibit a barrierless conformational change in the excited state, in stark contrast to the activated process observed in 1,2-diphenylacetylene (DPA) derivatives. This difference is evidenced by the temperature dependence of fluorescence quantum yield: the activation energy for radiationless transition in DPA derivatives is larger than the activation energy of viscous flow of 2-MeTHF, while for DPB derivatives the opposite is observed [1]. The para-methyl ester substituent on the target compound further modulates this behavior by influencing the relative energies of the ππ* and πσ* states [2].
| Evidence Dimension | Excited-state conformational dynamics (activation energy for radiationless transition relative to solvent viscous flow) |
|---|---|
| Target Compound Data | Class (DPB derivatives): Activation energy of radiationless transition < activation energy of viscous flow of 2-MeTHF (barrierless conformational change). |
| Comparator Or Baseline | DPA derivatives: Activation energy of radiationless transition > activation energy of viscous flow of 2-MeTHF (activated conformational change). |
| Quantified Difference | Qualitative inversion of energy barrier hierarchy; quantitative values are compound-specific and not available for the target compound. |
| Conditions | Temperature range 80–300 K in 2-methyltetrahydrofuran (2-MeTHF). |
Why This Matters
This class-level differentiation confirms that selecting a butadiynyl benzoate over an acetylenic benzoate alters the fundamental excited-state relaxation pathway, which is critical for applications in fluorescence-based sensors, OLEDs, and photochemical reactions.
- [1] Szyszkowska, M., et al. (2017). Variable-temperature absorption and emission properties of 1,2-diphenylacetylene and 1,4-diphenylbuta-1,3-diyne derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 346, 150-161. View Source
- [2] Wierzbicka, M., Bylińska, I., Sikorski, A., & Czaplewski, C. (2015). Experimental and theoretical studies of spectroscopic properties of simple symmetrically substituted diphenylbuta-1,3-diyne derivatives. Photochemical & Photobiological Sciences, 14(12), 2251-2260. View Source
